molecular formula C21H26N6O3S B2987655 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-68-4

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2987655
CAS No.: 946313-68-4
M. Wt: 442.54
InChI Key: MRGSKCPFFPTYNN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and anticancer drug development . Key substituents include:

  • 2,3-Dimethoxybenzamide: Linked via an ethyl chain to the pyrazolo-pyrimidine core, likely enhancing hydrogen bonding or π-π interactions.
  • Pyrrolidin-1-yl group: At the 4th position, which may improve solubility through its tertiary amine moiety.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-29-16-8-6-7-14(17(16)30-2)20(28)22-9-12-27-19-15(13-23-27)18(24-21(25-19)31-3)26-10-4-5-11-26/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGSKCPFFPTYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step synthesis:

  • Initial Formation: : Synthesis of the pyrazolopyrimidine core through cyclization reactions.

  • Substitution Reactions: : Introduction of the pyrrolidine and methylthio groups via nucleophilic substitution or alkylation.

  • Coupling Reactions: : Attachment of the benzamide moiety, possibly through amide bond formation utilizing reagents like coupling agents.

Reaction conditions include controlled temperatures, appropriate solvents, and catalysts to ensure specific regio- and stereochemistry.

Industrial Production Methods

For large-scale industrial production, methods might involve:

  • Batch Processes: : Utilizing large reactors for initial synthesis stages.

  • Flow Chemistry: : Continuous flow systems for more efficient and scalable reactions, improving yield and reducing reaction time.

  • Purification: : Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: : Conversion of methylthio group to sulfoxide or sulfone derivatives.

  • Reduction: : Hydrogenation of double bonds or reduction of functional groups.

  • Substitution: : Electrophilic or nucleophilic substitution on aromatic rings or nitrogen atoms.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide, m-chloroperbenzoic acid for oxidations.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogenating agents, alkyl halides, or organometallic reagents.

Major Products

Reaction products can include oxidized, reduced, or substituted analogs of the original compound, often with retained core structural integrity but altered functional groups.

Scientific Research Applications

2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds uses across diverse fields:

  • Chemistry: : As a building block for synthesizing complex organic molecules or as a reagent in chemical reactions.

  • Medicine: : Investigated for therapeutic potential, targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of new materials, such as polymers or as intermediates in chemical manufacturing.

Mechanism of Action

The compound’s mechanism involves interaction with molecular targets through:

  • Binding: : To active sites on enzymes or receptors, altering their function.

  • Pathways: : Modulation of signaling pathways or metabolic processes, potentially leading to biological effects like inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The pyrazolo[3,4-d]pyrimidine core (target compound and ) is associated with kinase inhibition, while tetrahydroimidazo[1,2-a]pyridine and triazine cores are less studied for such activity.

Synthetic Efficiency: Yields vary significantly: 28% for the chromenone-pyrazolo-pyrimidine analog vs. 55% for the tetrahydroimidazo-pyridine derivative . This may reflect challenges in functionalizing pyrazolo-pyrimidine cores.

Physical Properties :

  • Melting points correlate with structural rigidity. The tetrahydroimidazo-pyridine derivative (215–217°C) has a higher melting point than the pyrazolo-pyrimidine analog (175–178°C), likely due to its fused bicyclic system.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Pyrrolidin-1-yl Group : Present in both the target compound and , this substituent may improve solubility via amine interactions, a critical factor in drug bioavailability.
  • Methylthio (SCH₃) Group : The 6-methylthio group in the target compound could enhance metabolic stability compared to sulfur-free analogs, as thioethers are less prone to oxidation than sulfides.
  • Benzamide vs.

Methodological Insights

  • In contrast, employs a one-pot two-step reaction, highlighting divergent strategies for heterocyclic systems.
  • LC/MS Profiling: As noted in marine actinomycete studies , advanced analytical techniques like LC/MS could prioritize the target compound for bioactivity screening by identifying minor metabolites.

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